1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate
Description
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester is a chemical compound with the molecular formula C17H29NO3 and a molecular weight of 295.4 g/mol. This compound is known for its unique structure, which includes a quinuclidinyl ester group, making it of interest in various scientific fields.
Properties
CAS No. |
101913-73-9 |
|---|---|
Molecular Formula |
C17H29NO3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C17H29NO3/c1-4-5-6-9-17(20,13(2)3)16(19)21-15-12-18-10-7-14(15)8-11-18/h14-15,20H,2,4-12H2,1,3H3 |
InChI Key |
PEBZLKBQSSWGNN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Canonical SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Synonyms |
HEPTANOIC ACID, 2-HYDROXY-2-ISOPROPENTYL-, 3-QUINUCLIDINYL ESTER |
Origin of Product |
United States |
Preparation Methods
The synthesis of Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester involves several steps. Typically, the preparation starts with the esterification of heptanoic acid with 2-hydroxy-2-isopropentyl alcohol under acidic conditions. The resulting intermediate is then reacted with quinuclidine to form the final ester product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester involves its interaction with specific molecular targets. The quinuclidinyl ester group is known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Heptanoic acid, 2-hydroxy-2-isopropentyl-, 3-quinuclidinyl ester can be compared with other similar compounds, such as:
Heptanoic acid, 2-hydroxy-2-isopropyl ester: This compound lacks the quinuclidinyl group, making it less complex and potentially less biologically active.
Heptanoic acid, 2-hydroxy-2-methyl ester: Similar in structure but with a different substituent, leading to variations in chemical reactivity and biological activity.
Heptanoic acid, 2-hydroxy-2-ethyl ester: Another similar compound with different substituents, affecting its overall properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
